molecular formula C16H24O8 B13026820 Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate

Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate

Cat. No.: B13026820
M. Wt: 344.36 g/mol
InChI Key: KTPOQHFOPZAENU-UHFFFAOYSA-N
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Description

Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate is an organic compound with the molecular formula C16H24O8 and a molecular weight of 344.36 g/mol . This compound is characterized by a cyclobutane ring substituted with four ester groups, making it a tetraester derivative of cyclobutane-1,1,2,2-tetracarboxylic acid. It is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate can be synthesized through the esterification of cyclobutane-1,1,2,2-tetracarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid or p-toluenesulfonic acid to yield the tetraester .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous distillation to remove water formed during the reaction and to drive the equilibrium towards ester formation .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tetraethyl cyclobutane-1,1,2,2-tetracarboxylate depends on its application. In drug delivery, the ester groups are hydrolyzed by esterases in the body to release the active drug. The cyclobutane ring provides structural stability and can interact with various molecular targets, enhancing the drug’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate is unique due to its cyclobutane ring, which imparts rigidity and stability to the molecule. This structural feature makes it particularly useful in applications requiring stable and robust compounds .

Properties

Molecular Formula

C16H24O8

Molecular Weight

344.36 g/mol

IUPAC Name

tetraethyl cyclobutane-1,1,2,2-tetracarboxylate

InChI

InChI=1S/C16H24O8/c1-5-21-11(17)15(12(18)22-6-2)9-10-16(15,13(19)23-7-3)14(20)24-8-4/h5-10H2,1-4H3

InChI Key

KTPOQHFOPZAENU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1(C(=O)OCC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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